2-(1H-benzimidazol-2-ylsulfanyl)-1-[4-(diphenylmethyl)piperazin-1-yl]ethanone
Overview
Description
2-(1H-benzimidazol-2-ylsulfanyl)-1-[4-(diphenylmethyl)piperazin-1-yl]ethanone is a complex organic compound that features a benzimidazole moiety linked to a piperazine ring through a sulfanyl-ethanone bridge. Compounds with such structures are often investigated for their potential pharmacological properties, including antimicrobial, antiviral, and anticancer activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-1-[4-(diphenylmethyl)piperazin-1-yl]ethanone typically involves multiple steps:
Formation of Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with carbon disulfide or other suitable reagents.
Attachment of Sulfanyl Group: The benzimidazole core is then reacted with a suitable thiolating agent to introduce the sulfanyl group.
Formation of Piperazine Derivative: The piperazine ring is synthesized separately, often starting from piperazine and benzyl chloride.
Coupling Reaction: The final step involves coupling the benzimidazole-sulfanyl intermediate with the piperazine derivative under appropriate conditions, such as using a base like potassium carbonate in a polar solvent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group in ethanone can be reduced to an alcohol.
Substitution: The aromatic rings in benzimidazole and piperazine can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or strong bases like sodium hydride (NaH) for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzimidazole or piperazine derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Potential therapeutic agent for treating infections or cancer.
Industry: Used in the synthesis of specialty chemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological target:
Antimicrobial: May inhibit bacterial enzymes or disrupt cell membranes.
Antiviral: Could interfere with viral replication or entry into host cells.
Anticancer: Might induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzimidazol-2-ylthio)ethanol
- 1-(diphenylmethyl)piperazine
- 2-(1H-benzimidazol-2-ylsulfanyl)acetic acid
Uniqueness
2-(1H-benzimidazol-2-ylsulfanyl)-1-[4-(diphenylmethyl)piperazin-1-yl]ethanone is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-2-(1H-benzimidazol-2-ylsulfanyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4OS/c31-24(19-32-26-27-22-13-7-8-14-23(22)28-26)29-15-17-30(18-16-29)25(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-14,25H,15-19H2,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZLIHDYQHLHPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CSC4=NC5=CC=CC=C5N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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